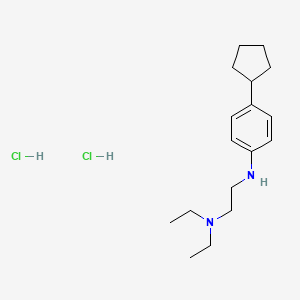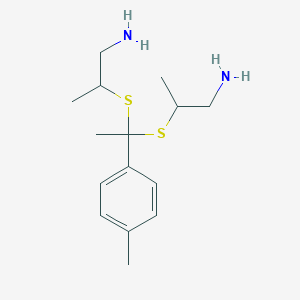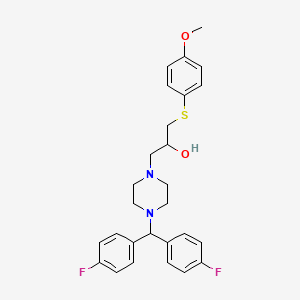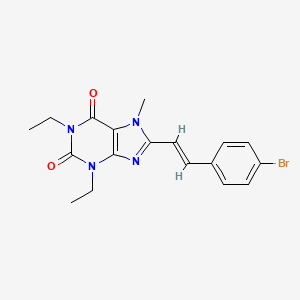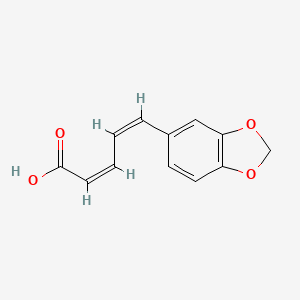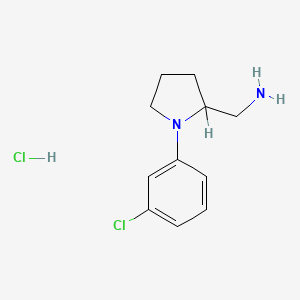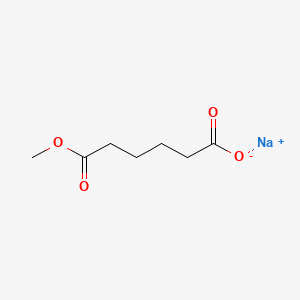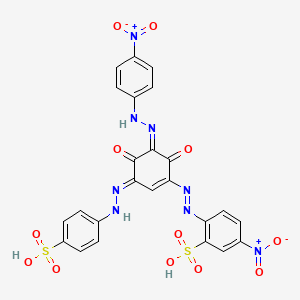
Benzenesulfonic acid, 2-((2,4-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulfophenyl)azo)phenyl)azo)-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2-((2,4-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulfophenyl)azo)phenyl)azo)-5-nitro- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its multiple azo linkages and nitro groups, which contribute to its unique chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate azo compounds. The general synthetic route includes:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing hydroxyl or amino groups to form an azo compound.
Further Azo Coupling: The resulting azo compound undergoes additional coupling reactions with other aromatic compounds to introduce more azo linkages and functional groups such as nitro and sulfonic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used include aromatic amines, nitrous acid, and various coupling agents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo groups can be reduced to amines under certain conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Dye Chemistry: Used as a dye in various applications due to its vivid color and stability.
Analytical Chemistry: Employed as a reagent in colorimetric analysis.
Biology
Biological Staining: Used in histology and microbiology for staining tissues and cells.
Medicine
Pharmaceuticals: Potential use in drug development for its unique chemical properties.
Industry
Textile Industry: Widely used as a dye for fabrics.
Paper Industry: Used in the coloring of paper products.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo linkages can undergo cleavage under certain conditions, releasing aromatic amines that can further interact with biological molecules. The nitro and sulfonic acid groups also contribute to its reactivity and solubility.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Orange: Another azo dye with similar applications.
Congo Red: A bis-azo dye used in histology.
Sudan III: A lipid-soluble azo dye used for staining.
Uniqueness
This compound is unique due to its multiple azo linkages and the presence of both nitro and sulfonic acid groups, which enhance its reactivity and versatility in various applications.
Propiedades
Número CAS |
72139-03-8 |
|---|---|
Fórmula molecular |
C24H16N8O12S2 |
Peso molecular |
672.6 g/mol |
Nombre IUPAC |
5-nitro-2-[[(3E,5Z)-5-[(4-nitrophenyl)hydrazinylidene]-4,6-dioxo-3-[(4-sulfophenyl)hydrazinylidene]cyclohexen-1-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C24H16N8O12S2/c33-23-19(28-25-14-3-8-17(9-4-14)45(39,40)41)12-20(24(34)22(23)30-26-13-1-5-15(6-2-13)31(35)36)29-27-18-10-7-16(32(37)38)11-21(18)46(42,43)44/h1-12,25-26H,(H,39,40,41)(H,42,43,44)/b28-19+,29-27?,30-22+ |
Clave InChI |
JDRCEDCYPFHGEO-PQYOPJBZSA-N |
SMILES isomérico |
C1=CC(=CC=C1N/N=C\2/C(=O)C(=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)O)/C2=O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1NN=C2C(=O)C(=CC(=NNC3=CC=C(C=C3)S(=O)(=O)O)C2=O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




